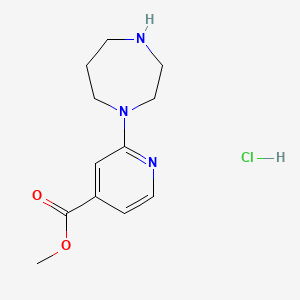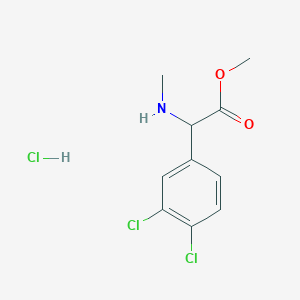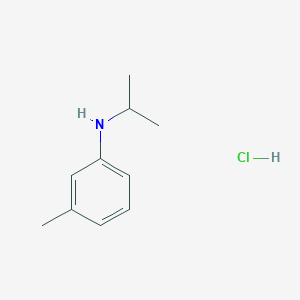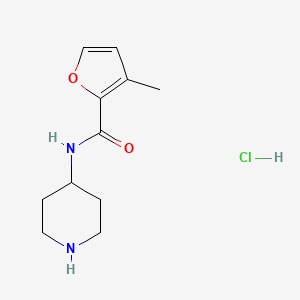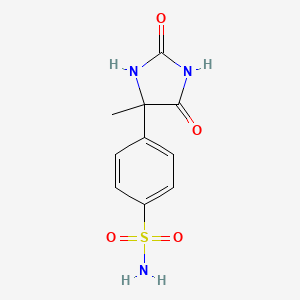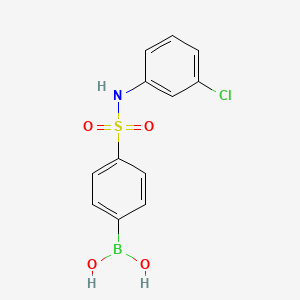
4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid
Descripción general
Descripción
4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a chemical compound with the CAS Number: 957062-69-0 . It has a molecular weight of 311.55 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(3-chloroanilino)sulfonyl]phenylboronic acid . The InChI code is 1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H .Physical And Chemical Properties Analysis
This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 311.55 .Aplicaciones Científicas De Investigación
Supramolecular Assemblies
4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, like other phenylboronic acids, has potential applications in the design and synthesis of supramolecular assemblies. These assemblies are formed due to the hydrogen bonds between hetero N-atoms and the -B(OH)2 group present in phenylboronic acids, leading to various structural configurations and potentially useful properties (Pedireddi & Seethalekshmi, 2004).
Catalytic Activities in Cross-Coupling Reactions
Phenylboronic acid derivatives, including 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, can play a significant role in catalyzing cross-coupling reactions. They are involved in the Suzuki−Miyaura cross-coupling reaction between aryl halides and phenylboronic acid in water and other solvents, showcasing their importance in organic synthesis and pharmaceutical development (Godoy et al., 2011).
Antimicrobial Studies
Sulfanilamide derivatives, including compounds similar to 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, have been synthesized and studied for their antimicrobial activities. These studies include evaluating their antibacterial and antifungal properties against various strains, contributing to the development of new antimicrobial agents (Lahtinen et al., 2014).
Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, similar to those derived from 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, are being utilized for advanced bio-applications. This includes drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid to form reversible complexes with polyols like sugars and diols (Lan & Guo, 2019).
Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids are utilized for forming cyclic esters with diols, which are instrumental in synthesizing specifically substituted or oxidized sugar derivatives. This application highlights the versatility of phenylboronic acids, including 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, in synthesizing complex organic molecules (Ferrier, 1972).
Safety And Hazards
Propiedades
IUPAC Name |
[4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMJCHDJLPORGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674313 | |
| Record name | {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid | |
CAS RN |
957062-69-0 | |
| Record name | B-[4-[[(3-Chlorophenyl)amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
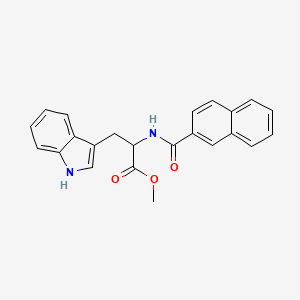
![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)
![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1420933.png)
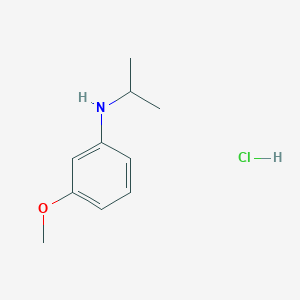
![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)
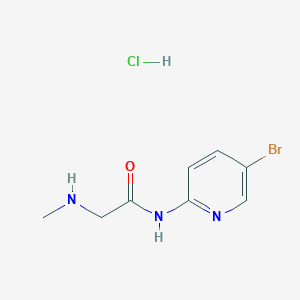
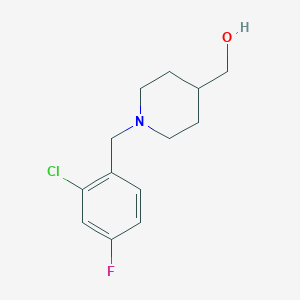
![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
